2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-ethyl-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O/c1-3-7-5-8-10-9(13)4-6(2)12(8)11-7/h4-5H,3H2,1-2H3,(H,10,13) |
InChI Key |
LVULTVVOICCQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=O)NC2=C1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminopyrazoles with β-Dicarbonyl Compounds
One of the most common approaches involves the condensation of 5-amino-3-methylpyrazole derivatives with β-dicarbonyl compounds such as ethyl acetoacetate or related keto esters under acidic conditions (e.g., sulfuric acid in acetic acid solvent). This method efficiently forms the pyrazolo[1,5-a]pyrimidine ring with appropriate substituents.
- Example Reaction Conditions:
- Reagents: 5-amino-3-methylpyrazole, ethyl acetoacetate (or similar)
- Catalyst: Concentrated sulfuric acid
- Solvent: Acetic acid
- Temperature: Reflux or controlled heating
- Yield: High, typically 87–95%
This method yields derivatives with substituents at positions 2 and 7, which can be tailored by the choice of β-dicarbonyl compound and pyrazole substitution patterns.
Chlorination and Nucleophilic Substitution Route
Another approach involves the initial synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, followed by chlorination using phosphorus oxychloride to obtain 5,7-dichloro derivatives. Subsequent selective nucleophilic substitution at the 7-position with nucleophiles (e.g., morpholine) yields functionalized pyrazolo[1,5-a]pyrimidines.
One-Pot Cyclization Using Aminopyrazoles and Enaminones or Chalcones
A more recent and efficient methodology involves a one-pot cyclization of amino pyrazoles with enaminones or chalcones in the presence of oxidizing agents like potassium persulfate and sodium halides. This method can be performed under microwave irradiation or conventional heating.
- Advantages:
- High atom economy and operational simplicity.
- Microwave irradiation under solvent-free conditions can yield near-quantitative product formation within minutes.
- The method allows for regioselective halogenation and substitution at specific positions.
- Suitable for synthesizing 3-halo or 7-substituted pyrazolo[1,5-a]pyrimidines.
Green Synthesis via Ultrasonic Irradiation
A green chemistry approach has been developed where aminopyrazoles react with alkynes such as dimethyl acetylenedicarboxylate or ethyl/methyl propiolate in aqueous ethanol with potassium bisulfate (KHSO4) under ultrasonic irradiation.
-
- Solvent: Aqueous ethanol
- Catalyst: KHSO4
- Ultrasonic irradiation at 60–65 °C
- Reaction time: 9–15 minutes
- Yield: 77–95% (after purification)
-
- Protonation of ester carbonyl by KHSO4 facilitates aza-Michael addition of aminopyrazole.
- Subsequent ring closure forms the pyrazolo[1,5-a]pyrimidin-5-one core.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Condensation with β-dicarbonyls | 5-amino-3-methylpyrazole + ethyl acetoacetate, H2SO4/AcOH, reflux | 87–95 | Simple, high yield, well-established | Suitable for 2-ethyl and 7-methyl substituents |
| Chlorination + Nucleophilic Substitution | Phosphorus oxychloride, morpholine, K2CO3, room temp | 61 (chlorination), 94 (substitution) | Selective substitution at position 7 | Multi-step, allows diverse functionalization |
| One-pot cyclization with enaminones | Aminopyrazoles + enaminones + K2S2O8, microwave irradiation | Near quantitative | Fast, eco-friendly, regioselective | Microwave enhances reaction efficiency |
| Ultrasonic irradiation green synthesis | Aminopyrazoles + alkynes + KHSO4, aqueous ethanol, 60 °C, ultrasound | 77–95 | Green, mild, scalable | Minimal purification, sustainable method |
Research Findings and Practical Considerations
- The choice of synthetic route depends on the desired substitution pattern and scale.
- Acid-catalyzed condensation is robust for laboratory synthesis of 2-ethyl-7-methyl derivatives.
- Chlorination followed by nucleophilic substitution offers flexibility but requires careful control of reaction conditions.
- Microwave-assisted and ultrasonic methods provide rapid, high-yielding, and environmentally friendly alternatives.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compounds.
- Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is crucial to maximize yield and selectivity.
Chemical Reactions Analysis
2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or pyrimidine rings.
Scientific Research Applications
2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antitumor activity.
Pyrazolo[3,4-d]pyrimidine: Another CDK inhibitor with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also studied for its enzyme inhibitory properties. The uniqueness of 2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one lies in its specific substitution pattern, which can influence its biological activity and photophysical properties.
Biological Activity
2-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique bicyclic structure consists of a pyrazole ring fused to a pyrimidine ring, characterized by specific substituents at the 2 and 7 positions. This compound has garnered attention for its significant biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Properties
Research indicates that 2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits potent anticancer properties primarily through its role as a kinase inhibitor. By inhibiting specific kinases involved in cell proliferation, this compound disrupts critical signaling pathways associated with cancer cell growth and survival.
- Mechanism of Action : The compound's interaction with kinase enzymes leads to the modulation of various biological pathways. This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
- Inhibition of Cancer Cell Lines : In one study, derivatives of pyrazolo[1,5-a]pyrimidine were tested against multiple cancer cell lines, demonstrating significant growth inhibition (GI%) across 56 different lines. For example, certain analogs achieved mean GI% values upwards of 43.9% .
- Cell Cycle Arrest : Another investigation reported that treatment with specific pyrazolopyrimidine derivatives resulted in notable arrest during the G0–G1 phase of the cell cycle, indicating a potential mechanism for its anticancer activity .
Antitubercular Activity
The compound also shows promise as an antitubercular agent. A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine scaffold was synthesized and evaluated for activity against Mycobacterium tuberculosis (Mtb).
- Mechanism of Action : The active compounds did not inhibit traditional targets associated with other antitubercular agents but were found to act through alternative pathways that do not involve iron uptake or cell wall biosynthesis .
Research Findings
| Compound | Activity (GI%) | Target Organism | Mechanism |
|---|---|---|---|
| Compound 1 | 43.9% | Mtb | Non-traditional pathways |
| Compound 2 | Low cytotoxicity | Mtb | Inhibition of specific enzymes |
Additional Biological Activities
Apart from its anticancer and antitubercular activities, 2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits other biological activities:
- Fluorescent Properties : Its unique structure allows for potential applications in bioimaging due to inherent fluorescent characteristics.
- Kinase Inhibition : The compound’s ability to inhibit kinases has implications for various therapeutic areas beyond oncology, including inflammatory diseases .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves cyclization reactions under controlled conditions. Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Key Features Influencing Activity
Research has identified several key features that influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Substituent Positioning : The specific substitution at the 2 and 7 positions significantly affects kinase binding affinity and selectivity.
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with their biological targets, revealing potential for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
